molecular formula C12H18O B7992874 1-(2-Ethylphenyl)-2-methyl-2-propanol

1-(2-Ethylphenyl)-2-methyl-2-propanol

Cat. No.: B7992874
M. Wt: 178.27 g/mol
InChI Key: QIMBJMVGAREDKO-UHFFFAOYSA-N
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Description

1-(2-Ethylphenyl)-2-methyl-2-propanol is an organic compound with a molecular structure that includes an ethyl group attached to a phenyl ring and a tertiary alcohol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethylphenyl)-2-methyl-2-propanol typically involves the alkylation of 2-ethylphenol with a suitable alkylating agent. One common method is the reaction of 2-ethylphenol with isobutylene in the presence of an acid catalyst, such as sulfuric acid, to yield the desired product. The reaction conditions generally include:

    Temperature: 50-100°C

    Catalyst: Sulfuric acid or other strong acids

    Solvent: Often carried out in an organic solvent like toluene or xylene

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves:

    Feedstock: Continuous supply of 2-ethylphenol and isobutylene

    Catalyst: Acidic ion-exchange resins or solid acid catalysts

    Reaction Conditions: Optimized temperature and pressure to maximize yield and minimize by-products

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylphenyl)-2-methyl-2-propanol undergoes various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into hydrocarbons or other reduced forms using reagents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, sulfuric acid (H₂SO₄) for sulfonation

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes, alcohols

    Substitution: Nitro compounds, halogenated compounds, sulfonated compounds

Scientific Research Applications

1-(2-Ethylphenyl)-2-methyl-2-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)-2-methyl-2-propanol depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The molecular targets and pathways involved can include:

    Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

    Membrane Interaction: It may integrate into lipid bilayers, altering membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methylphenyl)-2-methyl-2-propanol
  • 1-(2-Isopropylphenyl)-2-methyl-2-propanol
  • 1-(2-Propylphenyl)-2-methyl-2-propanol

Uniqueness

1-(2-Ethylphenyl)-2-methyl-2-propanol is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as boiling point and solubility, as well as distinct biological effects.

Properties

IUPAC Name

1-(2-ethylphenyl)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-4-10-7-5-6-8-11(10)9-12(2,3)13/h5-8,13H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMBJMVGAREDKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1CC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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